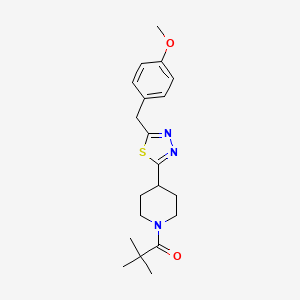
1-(4-(5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one is a useful research compound. Its molecular formula is C20H27N3O2S and its molecular weight is 373.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(4-(5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one is a derivative of the 1,3,4-thiadiazole class, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure includes a thiadiazole ring , which is recognized for its significant role in medicinal chemistry. The presence of the 4-methoxybenzyl group enhances its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H25N3O2S |
| Molecular Weight | 357.49 g/mol |
| CAS Number | Not specified |
Anticancer Activity
Research has highlighted that derivatives of 1,3,4-thiadiazole exhibit anticancer properties through various mechanisms. A study indicated that compounds with a thiadiazole nucleus can inhibit DNA and RNA synthesis without affecting protein synthesis, which is crucial in cancer therapy . Specifically, the compound under discussion has shown promising results in in vitro studies against several cancer cell lines.
Antimicrobial Properties
The antimicrobial activity of thiadiazole derivatives is well-documented. Compounds featuring the 1,3,4-thiadiazole nucleus have been reported to possess significant antibacterial and antifungal activities. For instance, derivatives have shown effectiveness against Mycobacterium tuberculosis and various bacterial strains .
Antioxidant Activity
Thiadiazole derivatives also demonstrate antioxidant properties, which can protect cells from oxidative stress. This activity is beneficial for preventing cellular damage associated with various diseases, including cancer and cardiovascular diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: The compound may inhibit enzymes involved in cancer progression and microbial growth.
- DNA Interaction: It can bind to DNA and interfere with replication processes.
- Reactive Oxygen Species (ROS) Scavenging: The antioxidant properties help mitigate oxidative damage.
Study 1: Anticancer Evaluation
In a recent study focusing on the anticancer potential of thiadiazole derivatives, the compound was subjected to various assays to evaluate its cytotoxic effects on cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations compared to control groups .
Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The findings revealed that it exhibited potent antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Propiedades
IUPAC Name |
1-[4-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-2,2-dimethylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2S/c1-20(2,3)19(24)23-11-9-15(10-12-23)18-22-21-17(26-18)13-14-5-7-16(25-4)8-6-14/h5-8,15H,9-13H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRRDUFKESNGVAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)C2=NN=C(S2)CC3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














